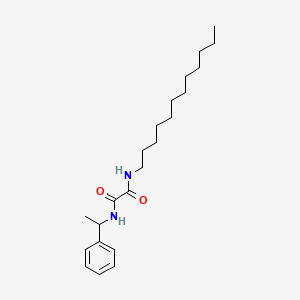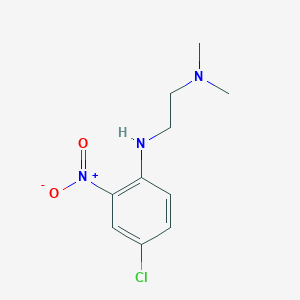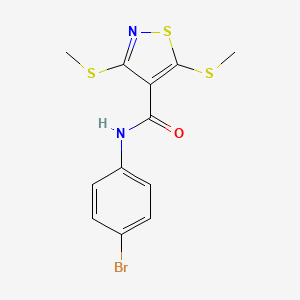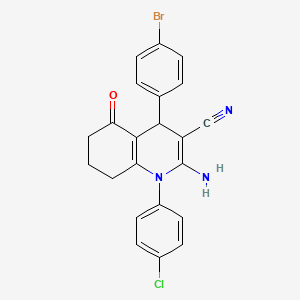![molecular formula C21H17Cl2NOS B11541819 N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)
N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide” is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, including chloro, methyl, and sulfanyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a chlorinated aromatic compound, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can then be acylated using an appropriate acyl chloride to form the benzamide structure.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the benzamide, potentially converting it to an amine.
Substitution: The chloro groups in the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Thiols, amines.
Major Products
Sulfoxides/Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of the benzamide group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The chloro and sulfanyl groups could play a role in binding to these targets, while the benzamide structure might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
- N-(5-chloro-2-methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide
Uniqueness
The unique combination of chloro, methyl, and sulfanyl groups in “N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide” distinguishes it from other benzamides. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C21H17Cl2NOS |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C21H17Cl2NOS/c1-14-2-7-18(23)12-20(14)24-21(25)16-5-3-15(4-6-16)13-26-19-10-8-17(22)9-11-19/h2-12H,13H2,1H3,(H,24,25) |
InChI Key |
IKYHKXUNCOYBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)

![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)
![3-cyclohexyl-1-(3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11541774.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)


![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11541794.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541801.png)

![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11541821.png)
![4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11541825.png)
